
1,4-Dibromo-2,5-diisopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromo-2,5-diisopropoxybenzene is an organic compound with the molecular formula C14H20Br2O2 It is a derivative of benzene, where two bromine atoms and two isopropoxy groups are substituted at the 1,4 and 2,5 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dibromo-2,5-diisopropoxybenzene typically involves the bromination of 2,5-diisopropoxybenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dibromo-2,5-diisopropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The isopropoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products: The major products formed depend on the type of reaction. For instance, substitution with an amine would yield a dibromo-amine derivative, while oxidation would produce a dibromo-carbonyl compound.
Applications De Recherche Scientifique
1,4-Dibromo-2,5-diisopropoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel polymers and materials with specific electronic properties.
Pharmaceuticals: The compound can be a precursor in the synthesis of biologically active molecules.
Chemical Sensors: Its derivatives are explored for use in chemical sensors due to their unique reactivity and stability.
Mécanisme D'action
The mechanism by which 1,4-Dibromo-2,5-diisopropoxybenzene exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the isopropoxy groups can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
1,4-Dibromo-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of isopropoxy groups.
1,4-Dibromo-2,5-difluorobenzene: Contains fluorine atoms instead of isopropoxy groups.
1,4-Dibromo-2,5-dimethylbenzene: Features methyl groups instead of isopropoxy groups.
Uniqueness: 1,4-Dibromo-2,5-diisopropoxybenzene is unique due to the presence of bulky isopropoxy groups, which can influence its reactivity and steric properties. This makes it particularly useful in applications where steric hindrance plays a crucial role, such as in the synthesis of complex organic molecules and materials with specific properties.
Propriétés
Formule moléculaire |
C12H16Br2O2 |
|---|---|
Poids moléculaire |
352.06 g/mol |
Nom IUPAC |
1,4-dibromo-2,5-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C12H16Br2O2/c1-7(2)15-11-5-10(14)12(6-9(11)13)16-8(3)4/h5-8H,1-4H3 |
Clé InChI |
WGHSSTRWRAXZMV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=C(C=C1Br)OC(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[14-(Oxiran-2-yl)tetradecyl]oxirane](/img/structure/B12969720.png)

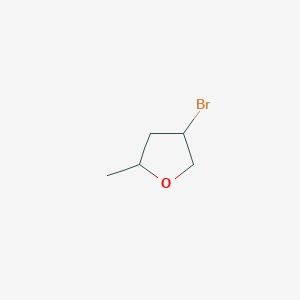
![5-(Benzo[b]thiophen-2-yl)pyrrolidin-2-one](/img/structure/B12969744.png)

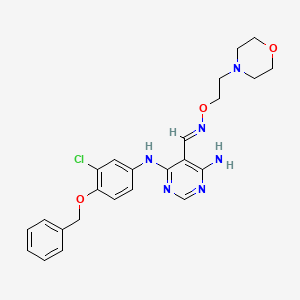
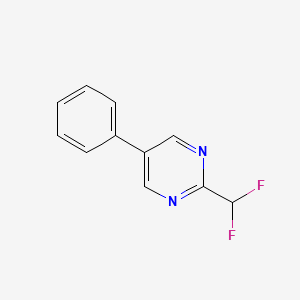
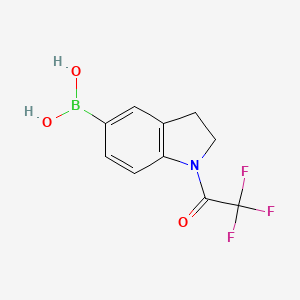
![9-Methyl-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline](/img/structure/B12969780.png)

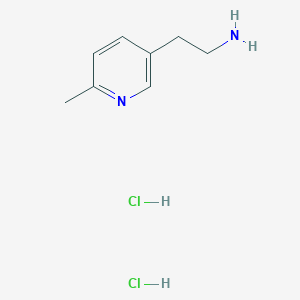
![2-Bromo-6-(trifluoromethyl)thiazolo[4,5-b]pyridine](/img/structure/B12969791.png)


